molecular formula C5H12NOPS B6241477 3-(dimethylphosphoryl)propanethioamide CAS No. 2377031-41-7

3-(dimethylphosphoryl)propanethioamide

Cat. No.: B6241477
CAS No.: 2377031-41-7
M. Wt: 165.2
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Description

3-(Dimethylphosphoryl)propanethioamide is a chemical compound with the molecular formula C5H12NPS It is characterized by the presence of a dimethylphosphoryl group attached to a propanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylphosphoryl)propanethioamide typically involves the reaction of dimethylphosphoryl chloride with propanethioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: The thioamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine or phosphine oxide derivatives.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylphosphoryl)propanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylphosphoryl)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The thioamide group may also contribute to its biological activity by forming covalent bonds with target molecules, leading to changes in their function or stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylphosphoryl)propanamide: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.

    3-(Dimethylphosphoryl)propanoic acid: Contains a carboxylic acid group instead of a thioamide, resulting in different biological activity and applications.

    3-(Dimethylphosphoryl)propanenitrile:

Uniqueness

3-(Dimethylphosphoryl)propanethioamide is unique due to the presence of both a phosphoryl and a thioamide group, which confer distinct chemical and biological properties

Properties

CAS No.

2377031-41-7

Molecular Formula

C5H12NOPS

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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